

Physical and chemical properties of 2-Ethylisonicotinonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Ethylisonicotinonitrile**

Cat. No.: **B075280**

[Get Quote](#)

An In-Depth Technical Guide to 2-Ethylisonicotinonitrile

Abstract: This technical guide provides a comprehensive overview of **2-Ethylisonicotinonitrile** (CAS No. 1531-18-6), a heterocyclic nitrile intermediate of significant interest to the pharmaceutical and agrochemical research sectors. We will delve into its core physicochemical properties, characteristic spectral signatures, plausible synthetic routes, and key reactivity patterns. Furthermore, this document outlines standardized protocols for analytical characterization and discusses the strategic importance of the **2-ethylisonicotinonitrile** scaffold in modern drug development, supported by a framework of established safety and handling procedures. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of novel chemical entities.

Core Physicochemical & Structural Properties

2-Ethylisonicotinonitrile, also known as 2-ethyl-4-cyanopyridine, is a substituted pyridine derivative. The presence of the nitrile group, a potent electron-withdrawing moiety, and the pyridine ring, a key heterocycle in medicinal chemistry, defines its chemical behavior and utility as a synthetic building block.^[1]

Identity and Key Physical Data

A summary of the fundamental physical and chemical properties of **2-Ethylisonicotinonitrile** is presented below. These parameters are critical for predicting its behavior in various solvent systems, designing reaction conditions, and ensuring appropriate handling and storage.

Property	Value	Source
CAS Number	1531-18-6	[1] [2]
Molecular Formula	C ₈ H ₈ N ₂	[1] [2]
Molecular Weight	132.16 g/mol	[1] [2]
Boiling Point	211.4°C (at 760 mmHg)	[1] [2]
Density	1.05 g/cm ³	[2]
Flash Point	86.8°C	[2]
Refractive Index	1.523	[2]
LogP (predicted)	1.51568	[2]

Storage and Stability

For laboratory use, **2-Ethylisonicotinonitrile** should be stored at room temperature in a dry, well-sealed container to prevent hydrolysis of the nitrile group and degradation from atmospheric moisture.[\[1\]](#)

Spectroscopic and Analytical Characterization

Definitive structural confirmation and purity assessment are paramount. The following sections describe the expected spectral data for **2-Ethylisonicotinonitrile**, which serve as a benchmark for newly synthesized or procured batches.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for key functional groups. The most diagnostic absorption band for **2-Ethylisonicotinonitrile** is the nitrile (C≡N) stretching vibration, which is expected to appear as a sharp, medium-intensity peak in the 2220-2280 cm⁻¹ region.[\[3\]](#) Other key expected absorptions include:

- ~3000-3150 cm⁻¹: Aromatic C-H stretching from the pyridine ring.
- ~2850-2975 cm⁻¹: Aliphatic C-H stretching from the ethyl group.

- ~ 1550 - 1600 cm^{-1} : C=C and C=N ring stretching vibrations of the pyridine nucleus.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise arrangement of atoms.

- ^1H NMR: The proton NMR spectrum is predicted to show distinct signals for the ethyl group and the three aromatic protons on the pyridine ring.
 - Ethyl Group: A quartet (2H) around δ 2.7-2.9 ppm (CH_2) and a triplet (3H) around δ 1.2-1.4 ppm (CH_3).
 - Pyridine Ring: Three signals in the aromatic region (δ 7.5-8.8 ppm). Due to the substitution pattern, these protons will appear as distinct multiplets (e.g., doublets or doublet of doublets), with their specific chemical shifts influenced by the anisotropic effects of the nitrile and ethyl groups.
- ^{13}C NMR: The carbon spectrum will complement the proton data.
 - Nitrile Carbon ($\text{C}\equiv\text{N}$): A signal is expected around δ 117-120 ppm.[4]
 - Pyridine Ring Carbons: Five distinct signals are expected in the δ 120-155 ppm range, including the carbon attached to the nitrile group (ipso-carbon) which will be significantly deshielded.
 - Ethyl Group Carbons: Two signals in the aliphatic region, corresponding to the CH_2 (δ \sim 25-30 ppm) and CH_3 (δ \sim 12-15 ppm) carbons.

Mass Spectrometry (MS)


Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can confirm the molecular weight. The molecular ion peak $[\text{M}]^+$ is expected at an m/z of 132.07.[2][5] Common fragmentation patterns may include the loss of an ethyl radical (-29 Da) or a methyl radical (-15 Da) from the parent ion.

Synthesis and Reactivity

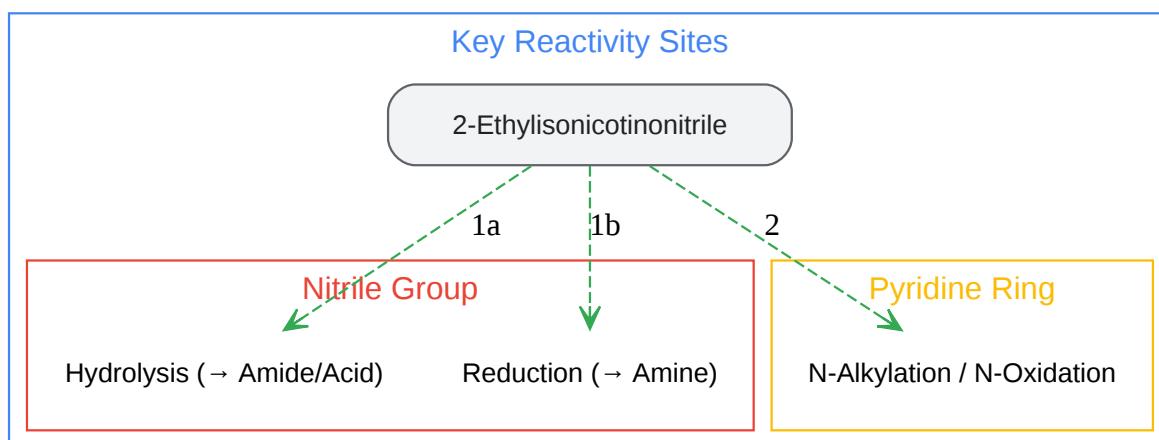
As a valuable intermediate, understanding the synthesis and chemical reactivity of **2-Ethylisonicotinonitrile** is crucial for its application in multi-step synthetic campaigns.

Plausible Synthetic Pathways

While specific industrial preparations are proprietary, a logical laboratory-scale synthesis can be conceptualized from readily available precursors. A common strategy for preparing substituted cyanopyridines involves the cyanation of a corresponding halopyridine.^[6]

[Click to download full resolution via product page](#)

Caption: A plausible synthetic pathway to **2-Ethylisonicotinonitrile**.

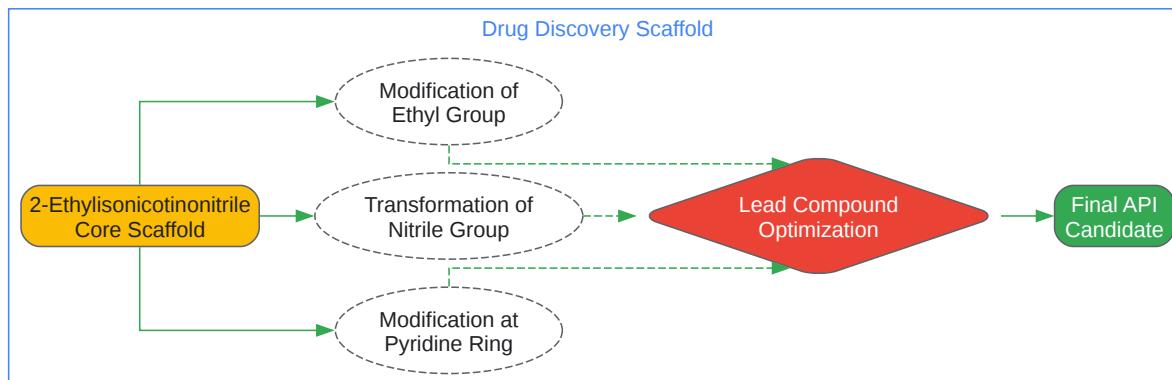

This pathway involves a nucleophilic substitution where the chloro-substituent at the 4-position of the pyridine ring is displaced by a cyanide anion, often facilitated by a metal catalyst.

Chemical Reactivity

The reactivity of **2-Ethylisonicotinonitrile** is governed by its two primary functional moieties: the nitrile group and the pyridine ring.

- Nitrile Group Reactions: The C≡N triple bond can undergo a variety of transformations.
 - Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield 2-ethylisonicotinic acid or its corresponding amide.
 - Reduction: Can be reduced to 2-ethyl-4-(aminomethyl)pyridine using reducing agents like LiAlH₄ or catalytic hydrogenation.

- Organometallic Addition: Grignard or organolithium reagents can add across the nitrile to form ketones after hydrolysis.
- Pyridine Ring Reactions: The pyridine ring is electron-deficient, particularly due to the electron-withdrawing nitrile group. This deactivation makes electrophilic aromatic substitution challenging. However, the nitrogen atom in the ring remains nucleophilic and can be alkylated or oxidized to an N-oxide.


[Click to download full resolution via product page](#)

Caption: Primary sites of chemical reactivity on the molecule.

Role in Drug Development and Medicinal Chemistry

The incorporation of a nitrile group is a well-established strategy in modern drug design.^[7] The nitrile moiety is metabolically robust and can serve as a versatile pharmacophore, acting as a hydrogen bond acceptor or a bioisostere for other functional groups.^[8]

2-Ethylisonicotinonitrile is a valuable intermediate for creating active pharmaceutical ingredients (APIs), particularly for compounds with potential anti-inflammatory or antiviral properties.^[1] Its structure provides a rigid scaffold that can be elaborated upon to optimize binding affinity to biological targets.

[Click to download full resolution via product page](#)

Caption: Role as a versatile scaffold in lead optimization.

Experimental Protocol: Analytical Characterization Workflow

To ensure the quality and identity of **2-Ethylisonicotinonitrile**, a standardized analytical workflow is essential.

Step-by-Step Characterization Protocol:

- Visual Inspection: Note the physical state (liquid/solid) and color of the sample.
- Solubility Test: Assess solubility in common laboratory solvents (e.g., water, methanol, dichloromethane, hexanes) to guide solution preparation for subsequent analyses.
- Purity Analysis via HPLC:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).

- Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for peak shaping).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or 270 nm).
- Objective: Determine the purity by calculating the area percentage of the main peak.
- Structural Confirmation:
 - Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition ($C_8H_8N_2$).
 - IR Spectroscopy: Acquire an IR spectrum (e.g., using a thin film on NaCl plates or ATR) and confirm the presence of the $C\equiv N$ stretch.
 - NMR Spectroscopy: Dissolve the sample in an appropriate deuterated solvent (e.g., $CDCl_3$) and acquire 1H , ^{13}C , and, if necessary, 2D NMR (COSY, HSQC) spectra to confirm the complete structure and assign all signals.
- Data Consolidation: Compile all analytical data to generate a comprehensive Certificate of Analysis (CoA) for the batch.

[Click to download full resolution via product page](#)

Caption: Standardized workflow for analytical characterization.

Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for **2-Ethylisonicotinonitrile** is not widely available, prudent safety measures should be adopted based on its structural analogues, such as 2-ethylpyridine and other cyanopyridines.[9][10]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9]
- Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][10]
- Fire Safety: The compound has a flash point of 86.8°C, indicating it is a combustible liquid. Keep away from heat, sparks, open flames, and other ignition sources.[2][11] Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or foam. [9]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

2-Ethylisonicotinonitrile is a synthetically versatile building block with significant potential in pharmaceutical and agrochemical research. Its well-defined physicochemical properties, predictable reactivity, and the strategic value of its nitrile-pyridine scaffold make it a compound of high interest. Adherence to rigorous analytical characterization and appropriate safety protocols is essential for its successful and safe application in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethylisonicotinonitrile [myskinrecipes.com]

- 2. 2-ethylisonicotinonitrile | CAS#:1531-18-6 | Chemsoc [chemsoc.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. PubChemLite - 2-ethylisonicotinonitrile (C8H8N2) [pubchemlite.lcsb.uni.lu]
- 6. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. fishersci.ie [fishersci.ie]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Ethylisonicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075280#physical-and-chemical-properties-of-2-ethylisonicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com